![molecular formula C10H24N2 B2966566 Diethyl({2-[(2-methylpropyl)amino]ethyl})amine CAS No. 50342-06-8](/img/structure/B2966566.png)
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine
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Overview
Description
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine is a chemical compound with the molecular formula C10H24N2 . It contains a total of 38 bonds, including 12 non-H bonds, 7 rotatable bonds, and 2 tertiary amines (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 44 atoms, including 29 Hydrogen atoms, 12 Carbon atoms, and 3 Nitrogen atoms . It has 38 bonds in total, including 12 non-H bonds, 7 rotatable bonds, and 2 tertiary amines (aliphatic) .Scientific Research Applications
CO2 Capture Applications
Amino alcohols, including those structurally similar to Diethyl({2-[(2-methylpropyl)amino]ethyl})amine, have been synthesized to improve CO2 capture from flue gas streams. These compounds aim to incorporate the benefits of amine blends into single molecules, offering high CO2 absorption capacities and efficient regeneration processes. For instance, 4-Diethylamino-2-butanol (DEAB) is noted for its low regeneration energy and high CO2 pick-up, making it a promising candidate for carbon capture technologies (Maneeintr et al., 2009) (Masoumi et al., 2014).
Polymer Chemistry
Research into tertiary amine methacrylates has led to the development of homopolymers and diblock copolymers with unique aqueous solution properties. These materials exhibit inverse temperature solubility behavior and can form stable micelles under specific conditions, making them valuable for various applications in polymer science (Bütün et al., 2001).
Chemical Synthesis
Diethylzinc (Et2Zn) has been used as an efficient catalyst for the reduction of tertiary amides under mild conditions, demonstrating the potential for selective synthesis processes involving compounds structurally related to this compound. This process allows for the production of amines from amides with good yields, highlighting the versatility of such compounds in organic synthesis (Kovalenko et al., 2015).
Environmental Analysis
Methods for determining aliphatic amines in wastewater and surface water involve derivatization with reactive agents, followed by GC-MS analysis. These methodologies are crucial for monitoring environmental pollutants and understanding the behavior of compounds like this compound in aquatic environments (Sacher et al., 1997).
Mechanism of Action
Target of Action
Amines, in general, can interact with a variety of biological targets, including receptors and enzymes, and can have diverse roles depending on their structure and the context in which they are acting .
Mode of Action
They can act as ligands, binding to receptors and triggering a response, or they can interfere with the function of enzymes, either enhancing or inhibiting their activity .
Biochemical Pathways
Amines can be involved in a wide range of biochemical pathways, depending on their specific targets and the cells in which they are active .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted from the body . .
properties
IUPAC Name |
N',N'-diethyl-N-(2-methylpropyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-12(6-2)8-7-11-9-10(3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRIMQQJHWOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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